5-Bromobicyclo[2.2.1]hept-2-ene
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Overview
Description
5-Bromobicyclo[2.2.1]hept-2-ene is a brominated derivative of bicyclo[2.2.1]hept-2-ene, commonly known as norbornene. This compound is characterized by its unique bicyclic structure, which includes a bromine atom attached to the fifth carbon. It is a versatile compound used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobicyclo[2.2.1]hept-2-ene typically involves the bromination of bicyclo[2.2.1]hept-2-ene. One common method is the addition of bromine to bicyclo[2.2.1]hept-2-ene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and product separation enhances efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the bicyclic structure allows for addition reactions with halogens, hydrogen, and other electrophiles.
Polymerization: It can participate in ring-opening metathesis polymerization (ROMP) to form polymers with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide or potassium cyanide.
Addition Reactions: Conducted in non-polar solvents like dichloromethane, with reagents such as bromine or hydrogen gas.
Polymerization: Catalyzed by transition metal complexes such as molybdenum or tungsten compounds.
Major Products Formed:
Substitution Reactions: Products include 5-hydroxybicyclo[2.2.1]hept-2-ene, 5-cyanobicyclo[2.2.1]hept-2-ene, and various amine derivatives.
Addition Reactions: Products include dibromides, dihydro derivatives, and other addition compounds.
Polymerization: High-molecular-weight polymers with applications in materials science.
Scientific Research Applications
5-Bromobicyclo[2.2.1]hept-2-ene is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Employed in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromobicyclo[2.2.1]hept-2-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the bicyclic structure allows for addition reactions, enabling the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-2-ene (Norbornene): Lacks the bromine atom, making it less reactive in substitution reactions but still useful in polymerization.
5,6-Dibromobicyclo[2.2.1]hept-2-ene: Contains two bromine atoms, increasing its reactivity and potential for multiple substitutions.
2-Bromobicyclo[2.2.1]hept-2-ene: Bromine is attached to a different carbon, leading to different reactivity patterns.
Uniqueness: 5-Bromobicyclo[2.2.1]hept-2-ene is unique due to its specific bromine substitution, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
5889-54-3 |
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Molecular Formula |
C7H9Br |
Molecular Weight |
173.05 g/mol |
IUPAC Name |
5-bromobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
InChI Key |
DWPPXNJBRSZQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)Br |
Origin of Product |
United States |
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